molecular formula C11H14O2S B14527101 Ethyl 5-(thiophen-3-yl)pent-2-enoate CAS No. 62429-65-6

Ethyl 5-(thiophen-3-yl)pent-2-enoate

Cat. No.: B14527101
CAS No.: 62429-65-6
M. Wt: 210.29 g/mol
InChI Key: VXSGLDAWQZRHTA-UHFFFAOYSA-N
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Description

Ethyl 5-(thiophen-3-yl)pent-2-enoate is an α,β-unsaturated ester featuring a thiophene substituent at the fifth carbon of a pentenoyl backbone. The compound combines the electron-rich aromatic thiophene ring with the conjugated enoate system, making it a versatile intermediate in organic synthesis. Its structure is characterized by:

  • Ester group: Ethyl ester at position 1, enhancing solubility in organic solvents.
  • Conjugated double bond: At position 2, enabling reactivity in Michael additions or cycloadditions.

This compound is synthesized via cross-coupling methodologies, such as photoredox catalysis or transition-metal-mediated reactions, to introduce the thiophene moiety . Its structural motifs are critical for applications in pharmaceuticals, agrochemicals, and optoelectronic materials due to the thiophene’s sulfur heteroatom and aromatic stability.

Properties

CAS No.

62429-65-6

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

ethyl 5-thiophen-3-ylpent-2-enoate

InChI

InChI=1S/C11H14O2S/c1-2-13-11(12)6-4-3-5-10-7-8-14-9-10/h4,6-9H,2-3,5H2,1H3

InChI Key

VXSGLDAWQZRHTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 5-(thiophen-3-yl)pent-2-enoate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(thiophen-3-yl)pent-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 5-(thiophen-3-yl)pent-2-enoate and other thiophene derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(thiophen-3-yl)pent-2-enoate involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of Ethyl 5-(thiophen-3-yl)pent-2-enoate, highlighting differences in substituents, synthesis, and properties:

Compound Substituent Double Bond Position Key Functional Groups Synthesis Method Applications/Reactivity Reference
This compound Thiophen-3-yl 2-enoate Ester, α,β-unsaturated carbonyl Photoredox cross-coupling Materials science, catalysis
(E)-3-Methyl-5-phenylpent-2-enoic acid Phenyl, methyl 2-enoate Carboxylic acid, α,β-unsaturated Hydrolysis of ester precursors Pharmaceutical intermediates
(Z)-Ethyl 5-(Cyclohex-3-en-1-yl)pent-2-enoate Cyclohex-3-enyl 2-enoate Ester, cyclic alkene Photoredox dual catalysis Polymer precursors, organic synthesis
(E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate Trityl-protected imidazole 2-enoate Ester, heteroaromatic Transition-metal-mediated coupling Medicinal chemistry, enzyme inhibitors
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate Phenyl, diethyl, ketone 4-enoate Ester, β-keto group Aldol condensation or Claisen-like reactions Chiral synthesis, natural product analogs
Ethyl 2-acetyl-5-phenylpent-4-enoate Phenyl, acetyl 4-enoate Ester, acetylated β-carbon Acetylation of enoate precursors Flavor/fragrance industries

Substituent Effects on Reactivity and Properties

  • Thiophene vs. Phenyl: The thiophene ring in this compound provides enhanced electron density compared to phenyl analogs (e.g., (E)-3-Methyl-5-phenylpent-2-enoic acid), facilitating electrophilic aromatic substitution and improving charge transport in conductive polymers . Phenyl derivatives, however, exhibit greater steric bulk and lipophilicity, favoring membrane permeability in drug design .
  • Heteroaromatic vs. Aliphatic Substituents: Imidazole-containing analogs (e.g., (E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate) introduce hydrogen-bonding capacity and basicity, useful in enzyme inhibition . Cyclohexenyl derivatives (e.g., (Z)-Ethyl 5-(Cyclohex-3-en-1-yl)pent-2-enoate) offer rigidity for stereoselective synthesis .

Double Bond Position and Conjugation

  • 2-enoate vs. 4-enoate: The α,β-unsaturated ester in this compound allows conjugation between the carbonyl and thiophene, stabilizing the molecule and enabling Diels-Alder reactions. In contrast, 4-enoate derivatives (e.g., Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate) lack direct conjugation with the ester, shifting reactivity toward nucleophilic attacks at the β-keto position .

Physical-Chemical Properties

  • Solubility : Thiophene derivatives exhibit moderate polarity due to sulfur’s electronegativity, enhancing solubility in polar aprotic solvents. Phenyl analogs are more lipophilic .
  • Thermal Stability: The conjugated enoate-thiophene system in this compound increases thermal stability compared to aliphatic-substituted enoates .

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